

Application Note: Unambiguous Assignment of ^1H and ^{13}C NMR Spectra of $\beta\text{-D-Glucopyranose}$

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Compound of Interest

Compound Name: *b-D-Glucopyranose*

Cat. No.: B10789858

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Audience: Researchers, scientists, and drug development professionals.

Introduction

$\beta\text{-D-glucopyranose}$ is a fundamental carbohydrate moiety in numerous biologically active molecules and pharmaceutical compounds. A precise and unambiguous assignment of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra is paramount for the structural elucidation, conformational analysis, and purity assessment of glucose-containing compounds. This application note provides a detailed protocol for the acquisition and interpretation of 1D and 2D NMR data for the complete assignment of the ^1H and ^{13}C chemical shifts of $\beta\text{-D-glucopyranose}$.

Data Presentation: ^1H and ^{13}C NMR Chemical Shift Assignments

The chemical shifts of $\beta\text{-D-glucopyranose}$ are sensitive to solvent, temperature, and pH. The data presented below are typical values reported in D_2O at ambient temperature.

Table 1: ^1H NMR Chemical Shift Assignments for $\beta\text{-D-Glucopyranose}$ in D_2O

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.64	d	8.0
H-2	3.25	dd	8.0, 9.2
H-3	3.49	t	9.2
H-4	3.41	t	9.2
H-5	3.47	ddd	9.2, 5.8, 2.5
H-6a	3.91	dd	12.2, 2.5
H-6b	3.75	dd	12.2, 5.8

Table 2: ^{13}C NMR Chemical Shift Assignments for β -D-Glucopyranose in D_2O

Carbon	Chemical Shift (ppm)
C-1	96.8
C-2	75.1
C-3	76.8
C-4	70.5
C-5	76.8
C-6	61.7

Experimental Protocols

This section details the methodology for sample preparation and NMR data acquisition.

1. Sample Preparation

- Weigh approximately 10-20 mg of β -D-glucopyranose.
- Dissolve the sample in 0.6 mL of deuterium oxide (D_2O , 99.9%).

- Lyophilize the sample to remove exchangeable hydroxyl protons and redissolve in 0.6 mL of fresh D₂O. Repeat this step three times for complete H/D exchange.
- After the final dissolution, filter the sample into a 5 mm NMR tube.

2. NMR Data Acquisition

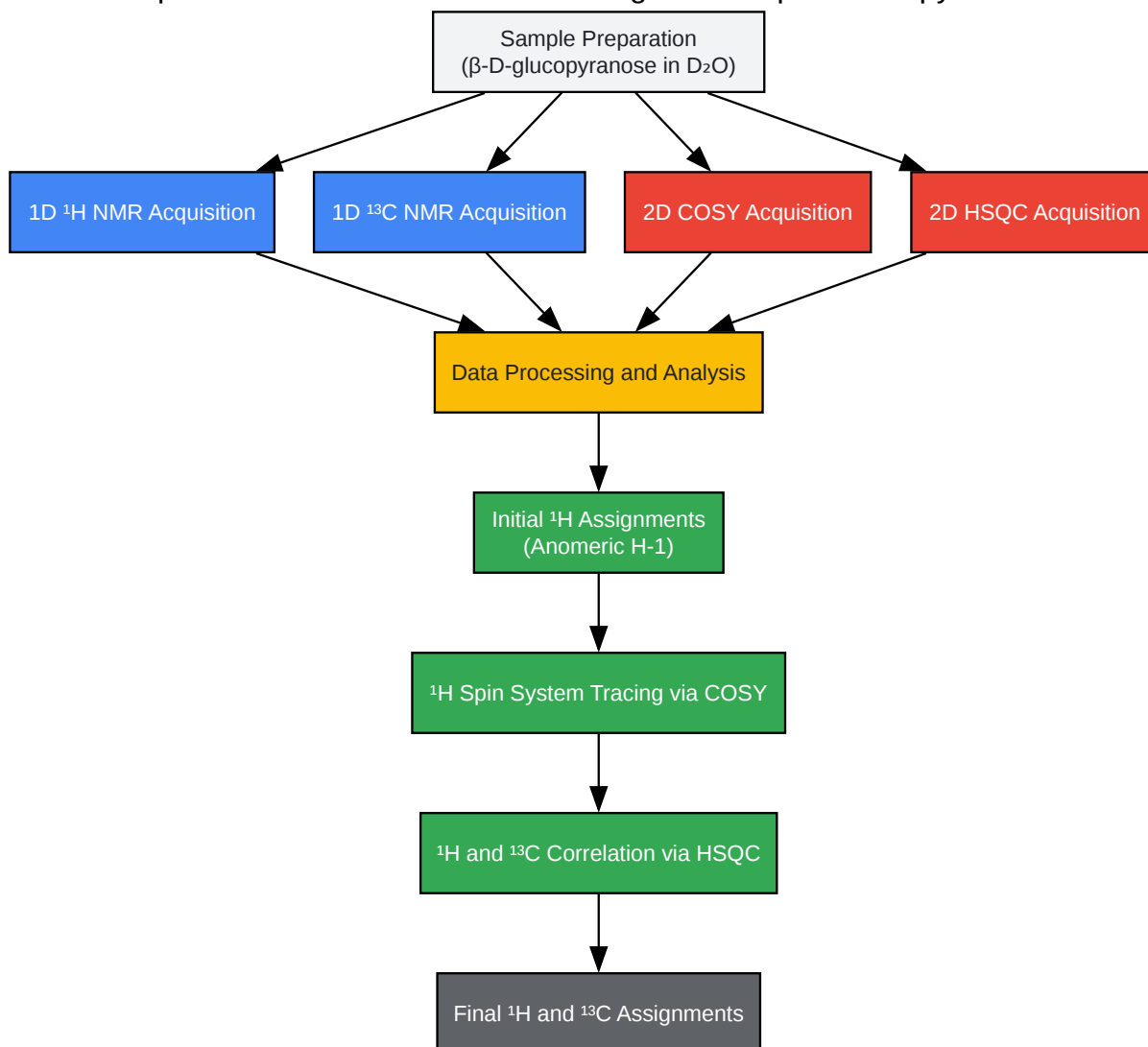
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Solvent: D₂O
 - Temperature: 298 K
 - Spectral Width: 10-12 ppm
 - Number of Scans: 16-64
 - Relaxation Delay: 2 s
 - Acquisition Time: 2-3 s
 - Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation.
- ¹³C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
 - Solvent: D₂O
 - Temperature: 298 K
 - Spectral Width: 150-200 ppm

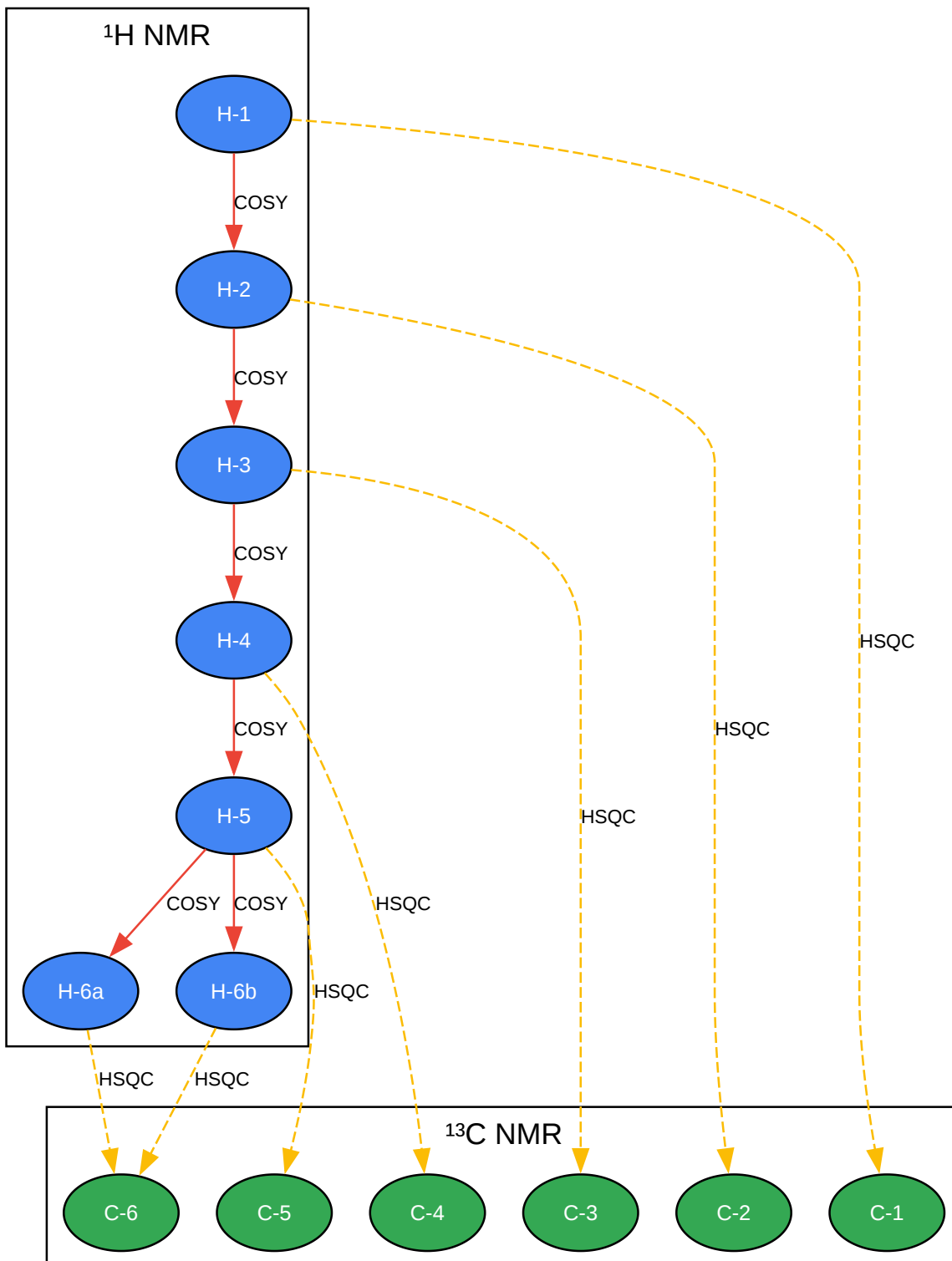
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Relaxation Delay: 2 s
- Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation.
- 2D Correlation Spectroscopy (COSY):
 - Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pulse Program: A standard gradient-selected COSY experiment (e.g., `cosygpqf` on Bruker instruments).
 - Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
- 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
 - Purpose: To correlate protons with their directly attached carbons.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., `hsqcedtgpsisp2.3` on Bruker instruments).
 - Parameters: Acquire 2048 data points in the direct dimension (^1H) and 256-512 increments in the indirect dimension (^{13}C).
 - Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow and Signal Assignment

The following diagrams illustrate the logical flow of the NMR assignment process.

Experimental Workflow for NMR Assignment of β -D-Glucopyranose

Signal Correlation Logic for β -D-Glucopyranose Assignment



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